Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)fumarate
Description
Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)fumarate (CAS: 2007931-02-2) is a synthetic organic compound with the molecular formula C₁₄H₁₇NO₆S and a molecular weight of 327.35 g/mol . Structurally, it consists of a fumarate backbone (diethyl ester) substituted with an amino group linked to a 4-(methoxycarbonyl)thiophene moiety. This compound is primarily used in research settings, with four suppliers identified globally . Limited safety data are available, though its GHS pictograms and precautionary statements remain unspecified in public records .
Properties
IUPAC Name |
diethyl (Z)-2-[(4-methoxycarbonylthiophen-3-yl)amino]but-2-enedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6S/c1-4-20-12(16)6-10(14(18)21-5-2)15-11-8-22-7-9(11)13(17)19-3/h6-8,15H,4-5H2,1-3H3/b10-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWNHUSQPKHOIB-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)NC1=CSC=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C(=O)OCC)\NC1=CSC=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)fumarate typically involves the reaction of diethyl fumarate with 4-(methoxycarbonyl)thiophen-3-ylamine. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)fumarate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the ester groups would produce the corresponding alcohols.
Scientific Research Applications
Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)fumarate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be used in the study of biological systems, especially in understanding the interactions of thiophene derivatives with biological targets.
Mechanism of Action
The mechanism of action of Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)fumarate involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions, while the ester groups can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate
Key Structural and Functional Differences
Functional Implications
- Solubility : The methoxycarbonyl and ester groups in the target compound may improve solubility in polar solvents (e.g., DMSO, acetone) relative to the hydrophobic cyclohexylphenyl substituent in the analog .
- Applications : While both compounds are thiophene derivatives, the cyclohexylphenyl analog’s bulkier structure may favor applications in materials science (e.g., liquid crystals), whereas the target compound’s polar groups could suit pharmaceutical intermediates .
Other Thiophene-Based Derivatives
Thiophene derivatives often exhibit diverse biological and material properties. For example:
- Electronic Properties : The methoxycarbonyl group in the target compound may enhance electron-withdrawing effects, influencing charge transport in organic semiconductors.
- Biological Activity: Amino-thiophene carboxylates (e.g., the analog in ) are explored for kinase inhibition, but the target compound’s fumarate linkage could alter bioavailability or metabolic stability .
Research Findings and Limitations
Data Gaps
- Physicochemical Properties : Melting/boiling points, solubility, and stability data for the target compound are unavailable, limiting comparative analysis.
- Biological Studies: No evidence of cytotoxicity, enzymatic inhibition, or pharmacokinetic studies exists for either compound in the provided sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
